5-Butoxy-2,4-difluorophenylboronic acid; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

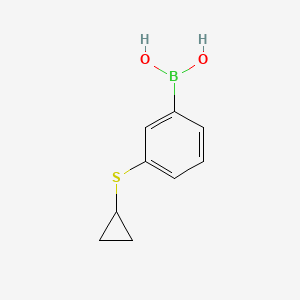

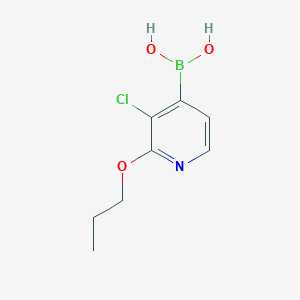

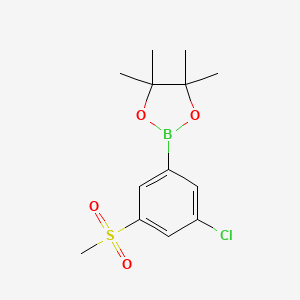

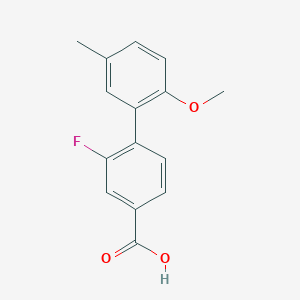

5-Butoxy-2,4-difluorophenylboronic acid is a chemical compound with the CAS Number: 2096331-85-8. It has a molecular weight of 230.02 and its IUPAC name is 5-butoxy-2,4-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular formula of 5-Butoxy-2,4-difluorophenylboronic acid is C10H13BF2O3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .

Chemical Reactions Analysis

Boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Butoxy-2,4-difluorophenylboronic acid include a molecular weight of 230.02 and a molecular formula of C10H13BF2O3 .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

The use of boronic acids, such as 5-Butoxy-2,4-difluorophenylboronic acid, in the synthesis of organic compounds with potential antioxidant activity is an area of interest. For example, the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties involves reacting aryl hydrazides with hydroxybenzoic acid, where boronic acids can play a role in facilitating these reactions. The antioxidant properties of these compounds have been evaluated using DPPH and ferric reducing antioxidant power (FRAP) assays, showing significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Catalytic Applications in Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes illustrates how boronic acid derivatives are crucial for these transformations. The method allows for the in situ preparation of 2-thiopheneboronic ester derivatives, improving yields and purities by eliminating the acidic liberation step of boronic acid species, demonstrating the utility of boronic acids in synthesizing complex organic structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Bio-based Polymer Research

The exploration of sustainable materials has led to the investigation of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass. Boronic acids, including 5-Butoxy-2,4-difluorophenylboronic acid, could be implicated in catalytic processes to synthesize FDCA or its derivatives. FDCA serves as a potential replacement for petroleum-based monomers in polyester production, offering a pathway to biomass-based polyesters. The catalytic synthesis of FDCA from glucose or 5-hydroxymethylfurfural (HMF) and the utilization of oxidation catalysts are crucial areas of research, highlighting the role of boronic acids in developing sustainable materials (Zhang, Li, Tang, Lin, & Long, 2015).

Mecanismo De Acción

Target of Action

5-Butoxy-2,4-difluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader carbon-carbon bond-forming reactions . This reaction can lead to the formation of a wide range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely applied due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of 5-Butoxy-2,4-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Additionally, the efficiency of the Suzuki-Miyaura coupling reaction can be influenced by the choice of solvent and the temperature of the reaction .

Safety and Hazards

5-Butoxy-2,4-difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

As a valuable building block in organic synthesis, 5-Butoxy-2,4-difluorophenylboronic acid has potential applications in the synthesis of various organic compounds . Its use in the Suzuki–Miyaura coupling and the ability of the boron moiety to be converted into a broad range of functional groups opens up numerous possibilities for future research and applications .

Análisis Bioquímico

Biochemical Properties

5-Butoxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds. The compound interacts with enzymes such as palladium catalysts, facilitating the transmetalation process where the boron atom is transferred to the palladium center . This interaction is crucial for the formation of the desired product in the coupling reaction.

Cellular Effects

The effects of 5-Butoxy-2,4-difluorophenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, 5-Butoxy-2,4-difluorophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes involved in metabolic pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to a decrease in the production of specific metabolites . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression. These interactions are essential for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Butoxy-2,4-difluorophenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 5-Butoxy-2,4-difluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Butoxy-2,4-difluorophenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Butoxy-2,4-difluorophenylboronic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for understanding the compound’s localization and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-Butoxy-2,4-difluorophenylboronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

(5-butoxy-2,4-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFPYBWECPHPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)